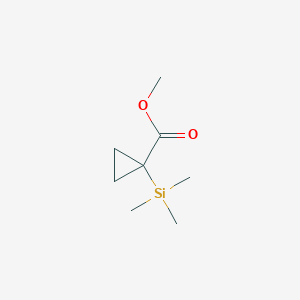
1,2,3,4,5-Pentaphenyl-1H-silole
Overview
Description
1,2,3,4,5-Pentaphenyl-1H-silole is a silicon-containing five-membered cyclic diene, known for its unique photophysical properties, particularly its aggregation-induced emission (AIE). This compound has garnered significant interest in the fields of material science and biological technology due to its ability to emit light efficiently in the aggregated state .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentaphenyl-1H-silole can be synthesized through the lithiation of diphenylacetylene, followed by reactions with intermediate dilithiotetraphenylbutadiene . The reaction conditions typically involve the use of strong bases such as n-butyllithium in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory methods, scaled up to meet industrial demands. This involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,3,4,5-Pentaphenyl-1H-silole undergoes various chemical reactions, including:
Substitution: The phenyl groups on the silole ring can be substituted with other functional groups under appropriate conditions, allowing for the creation of derivatives with tailored properties.
Common reagents used in these reactions include strong oxidizing agents and bases, with reaction conditions often requiring inert atmospheres and controlled temperatures to prevent decomposition.
Scientific Research Applications
1,2,3,4,5-Pentaphenyl-1H-silole has a wide range of applications in scientific research:
Material Science: Due to its AIE properties, it is used in the development of efficient solid-state light emitters, organic light-emitting diodes (OLEDs), and photovoltaic cells.
Biological Technology: The compound serves as a biocompatible fluorogen for cell imaging and as a visualizing agent for DNA gel electrophoresis.
Chemosensors: It is employed in sensors for detecting chemicals, explosives, and biomacromolecules such as proteins and nucleic acids.
Mechanism of Action
The unique AIE phenomenon of 1,2,3,4,5-Pentaphenyl-1H-silole is attributed to the restriction of intramolecular motions (RIM). In the solution state, active molecular motions serve as a relaxation channel for the excited state to decay nonradiatively. in the aggregated state, these motions are suppressed due to spatial constraints, promoting radiative decay and efficient light emission .
Comparison with Similar Compounds
1,2,3,4,5-Pentaphenyl-1H-silole is compared with other siloles such as:
- 1,1-Dimethyl-2,3,4,5-tetraphenylsilole (DMTPS)
- 1-Methyl-1,2,3,4,5-pentaphenylsilole (MPPS)
- 1,1,2,3,4,5-Hexaphenylsilole (HPS)
These compounds share similar AIE properties but differ in their substituents, which can affect their photophysical behavior and applications . The uniqueness of this compound lies in its specific phenyl group arrangement, which contributes to its distinct emission characteristics and versatility in various applications.
Properties
InChI |
InChI=1S/C34H25Si/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25H | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYYMDKMTQQVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80785702 | |
| Record name | 1,2,3,4,5-Pentaphenyl-1H-silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80785702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4071-98-1 | |
| Record name | 1,2,3,4,5-Pentaphenyl-1H-silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80785702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


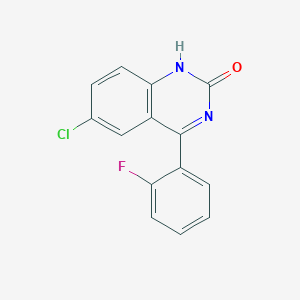
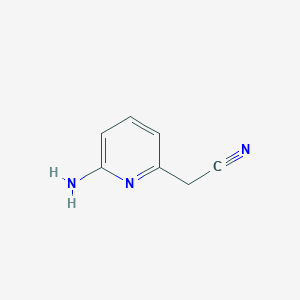
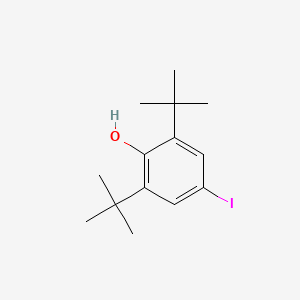
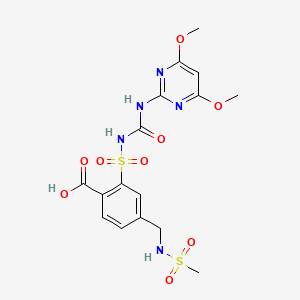
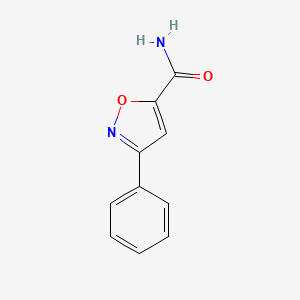
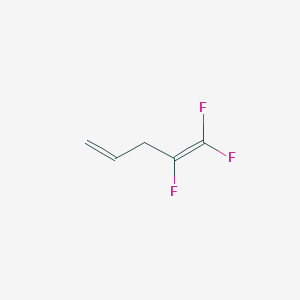
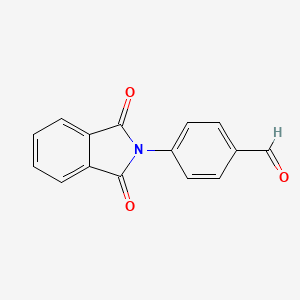
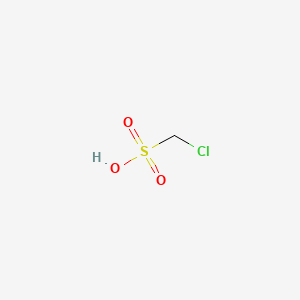
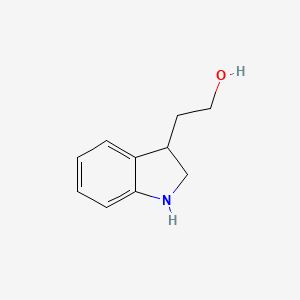
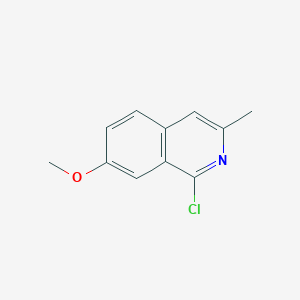
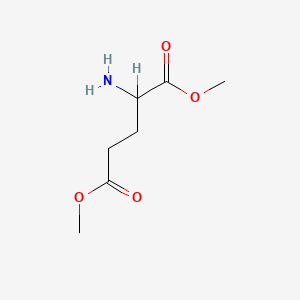
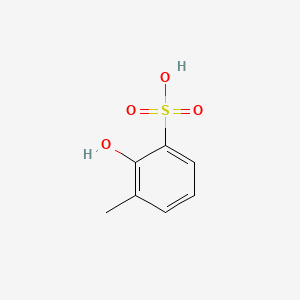
![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine](/img/structure/B3052306.png)
